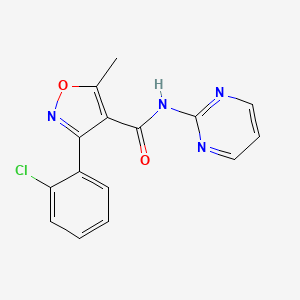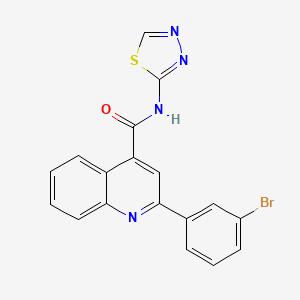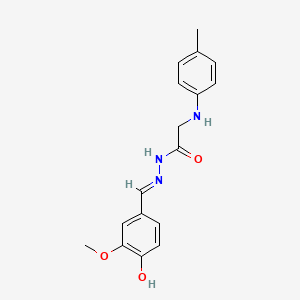![molecular formula C21H24BrN5O3 B11116573 2-(2-Bromo-4-methylanilino)-N'~1~-[(E)-1-(5-nitro-2-piperidinophenyl)methylidene]acetohydrazide](/img/structure/B11116573.png)
2-(2-Bromo-4-methylanilino)-N'~1~-[(E)-1-(5-nitro-2-piperidinophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-methylanilino)-N’~1~-[(E)-1-(5-nitro-2-piperidinophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, methyl, nitro, and piperidine groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methylanilino)-N’~1~-[(E)-1-(5-nitro-2-piperidinophenyl)methylidene]acetohydrazide typically involves multiple steps. One common approach starts with the preparation of 2-bromo-4-methylaniline, which is then reacted with acetohydrazide under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-methylanilino)-N’~1~-[(E)-1-(5-nitro-2-piperidinophenyl)methylidene]acetohydrazide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler molecules with fewer oxygen atoms .
Scientific Research Applications
2-(2-Bromo-4-methylanilino)-N’~1~-[(E)-1-(5-nitro-2-piperidinophenyl)methylidene]acetohydrazide has several scientific research applications, including:
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its ability to act as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-methylanilino)-N’~1~-[(E)-1-(5-nitro-2-piperidinophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound’s unique structure allows it to bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: A simpler compound with similar structural features but lacking the additional functional groups present in 2-(2-Bromo-4-methylanilino)-N’~1~-[(E)-1-(5-nitro-2-piperidinophenyl)methylidene]acetohydrazide.
4-Bromo-2-methyl-6-nitroaniline: Another related compound with a different arrangement of functional groups, leading to distinct chemical properties.
Uniqueness
The uniqueness of 2-(2-Bromo-4-methylanilino)-N’~1~-[(E)-1-(5-nitro-2-piperidinophenyl)methylidene]acetohydrazide lies in its complex structure, which allows for a wide range of chemical reactions and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H24BrN5O3 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
2-(2-bromo-4-methylanilino)-N-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H24BrN5O3/c1-15-5-7-19(18(22)11-15)23-14-21(28)25-24-13-16-12-17(27(29)30)6-8-20(16)26-9-3-2-4-10-26/h5-8,11-13,23H,2-4,9-10,14H2,1H3,(H,25,28)/b24-13+ |
InChI Key |
AXJQUTSNLYHWHR-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5,7-dimethyl-2-(4-methylphenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] acetate](/img/structure/B11116492.png)


![N'-[(4-methylphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B11116501.png)
![2-(2-Nitrophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11116504.png)

![Ethyl 2-{[(5-methylfuran-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11116526.png)
![N-(3-chlorophenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B11116536.png)

![1-[(3-Methoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B11116540.png)
![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11116548.png)
![(4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11116555.png)

![N-(3,4-Dimethoxyphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B11116565.png)
